molecular formula C13H16N2O B13750600 6-Methoxy-2-propylquinolin-4-amine CAS No. 1189106-30-6

6-Methoxy-2-propylquinolin-4-amine

Cat. No.: B13750600
CAS No.: 1189106-30-6
M. Wt: 216.28 g/mol
InChI Key: OKOIIVYWEONWPA-UHFFFAOYSA-N
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Description

6-Methoxy-2-propylquinolin-4-amine is a quinoline-based compound featuring a methoxy (-OCH₃) group at the 6-position, a propyl (-C₃H₇) substituent at the 2-position, and an amine (-NH₂) group at the 4-position of the heteroaromatic ring. Quinoline derivatives are widely studied for their pharmacological relevance, including antimalarial, anticancer, and antimicrobial activities. The methoxy group is known to enhance electron-donating effects, which may influence binding interactions, while the propyl chain could increase lipophilicity, affecting solubility and membrane permeability .

Properties

CAS No.

1189106-30-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

6-methoxy-2-propylquinolin-4-amine

InChI

InChI=1S/C13H16N2O/c1-3-4-9-7-12(14)11-8-10(16-2)5-6-13(11)15-9/h5-8H,3-4H2,1-2H3,(H2,14,15)

InChI Key

OKOIIVYWEONWPA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)OC)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Synthesis of 6-bromoquinolin-2(1H)-one (Intermediate 8):
    This intermediate is prepared via a three-step sequence involving the formation of an acyl chloride, amidation with 4-bromoaniline, and subsequent cyclization. This step is crucial for introducing a bromine atom at the 6-position, which serves as a versatile handle for further substitution.

Halogenation and Substitution

  • Conversion to 2-chloroquinoline (Intermediate 9):
    Treatment of the 6-bromoquinolin-2(1H)-one with phosphorus oxychloride (POCl3) at elevated temperatures (120°C, 6 hours) converts the 2-position oxygen to a chloro substituent, enabling nucleophilic substitution at the 2-position.

  • Nucleophilic substitution at 2-position:
    The 2-chloroquinoline is reacted with various amines or sodium methoxide to introduce substituents such as the propyl group or methoxy group at the 2-position. For 6-Methoxy-2-propylquinolin-4-amine, sodium methoxide is used to introduce the methoxy group at the 6-position, and a propyl amine derivative is used to substitute at the 2-position.

Lithiation and Carboxylation

  • Lithiation of 6-bromo-2-substituted quinolines (Intermediate 10):
    Treatment with n-butyllithium (nBuLi) at low temperature (-78°C) followed by carbonation with CO2 gas leads to carboxylic acid derivatives (Intermediate 11) at the 6-position. This step is pivotal for further functional group transformations such as amidation.

Amide Coupling and Final Functionalization

  • Amide coupling reactions:
    The carboxylic acid intermediates are coupled with various amines using coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of triethylamine (TEA) in dimethylformamide (DMF). This step allows the introduction of amide groups which can be further modified to yield the target compound.

  • Methoxylation and purification:
    Hydrolysis and methylation steps are employed to finalize the methoxy substitution and purify the product by column chromatography, yielding 6-Methoxy-2-propylquinolin-4-amine with high purity.

Reaction Conditions and Yields Summary

Step Reaction Type Reagents/Conditions Yield (%)
a) Acyl chloride formation COCl2, 0°C to RT, 12 h then 120°C, 30 min 89
b) Amidation 4-bromoaniline, pyridine, DCM, RT, 3 h 80
c) Cyclization H2SO4, 0°C to RT, 3 h 89
d) Chlorination POCl3, 120°C, 6 h 99
e) Nucleophilic substitution (amine or NaOMe) Various amines or NaOMe, 80–110°C, 6–40 h 66–93
f) Lithiation and carboxylation nBuLi, CO2, THF, −78°C to RT, 1–3 h 37–86
g) Amide coupling HBTU, amines, TEA, DMF, 23–110°C, 24 h 5–93
h) Cyanation (Pd-catalyzed) CuCN, Pd(PPh3)4, DMF, 120°C, 48 h 93
i) Hydrolysis KOH, tBuOH, 100°C, 24 h 97
j) Methylation MeBr, 50% aq. NaOH, Bu4NHSO4, PhH, 100°C, 2.5 h 18–71

Analytical Data and Purity Verification

The final compound is characterized by:

These identifiers confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Doebner Reaction for Quinoline Core Formation

A modified Doebner reaction forms the quinoline backbone using p-anisidine, pyruvic acid, and aldehydes under reflux in ethanol . Yields range from 61% to 67% depending on substituents .

ReagentsConditionsYield (%)
Benzaldehyde, pyruvic acidEthanol, reflux, 20 h61–67
p-AnisidineRecrystallization

Amine-Directed Functionalization

The 4-amino group participates in several transformations:

Acylation

Reacts with acyl chlorides (e.g., chloroacetyl chloride) in CH₂Cl₂ at 0–25°C, using triethylamine as a base .

  • Example : Formation of N-(6-methoxy-2-propylquinolin-4-yl)acetamide (85% yield) .

Alkylation

  • Ethylenation : Reacts with 2-chloroethylamine derivatives under SN2 conditions (DMF, NaN₃) .

  • Reductive alkylation : Uses aldehydes/ketones with NaBH₄ or LiAlH₄ to form secondary amines .

Reaction TypeReagents/ConditionsYield (%)
AcylationChloroacetyl chloride, Et₃N, 25°C85
Reductive AlkylationPropionaldehyde, NaBH₄, THF57–62

Cross-Coupling Reactions

The quinoline ring participates in metal-catalyzed couplings:

Buchwald-Hartwig Amination

  • Catalyst : CuI/AcOH or NiCl₂ systems .

  • Mechanism : Oxidative addition of aryl halides to CuI, followed by transmetalation and reductive elimination .

SubstrateCatalyst SystemProductYield (%)
4-ChloroquinolineCuI, AcOH, 80°C4-Aminoquinoline derivatives70–89
Aryl bromidesNiCl₂, DMF, 120°CBiaryl amines62–74

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O .

  • Example : Coupling with arylboronic acids to introduce substituents at the 2-position .

Amine Oxidation

  • N-Oxide formation : Uses m-CPBA in CHCl₃ at 0°C .

  • Nitro group reduction : SnCl₂/HCl converts nitro intermediates to amines .

ProcessReagents/ConditionsOutcome
N-Oxidationm-CPBA, CHCl₃, 0°CN-Oxide (90% purity)
Nitro ReductionSnCl₂, HCl, 25°CPrimary amine (89% yield)

Mechanistic Insights

  • C-N Coupling : CuI intermediates undergo oxidative addition with aryl halides, followed by ligand exchange with acetic acid and transmetalation with amines .

  • Reductive Amination : Ti(O-iPr)₄ facilitates imine formation, while NaBH₄ reduces the intermediate to the amine .

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Properties

Research indicates that derivatives of quinoline, including 6-Methoxy-2-propylquinolin-4-amine, possess significant pharmacological effects that can be utilized in the treatment of hypertension. These compounds act by antagonizing the actions of angiotensin II, a key player in the renin-angiotensin system, which regulates blood pressure. This mechanism suggests potential applications in managing conditions such as congestive heart failure and hyperaldosteronism .

1.2 Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds similar to 6-Methoxy-2-propylquinolin-4-amine exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to quinoline structures have led to the development of potent inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers . The ability of these compounds to inhibit EGFR autophosphorylation highlights their potential as therapeutic agents in oncology.

Synthesis and Derivative Development

The synthesis of 6-Methoxy-2-propylquinolin-4-amine involves several chemical reactions, typically starting from commercially available precursors. The compound can be modified to enhance its biological activity or selectivity for specific targets. Recent advancements in synthetic methodologies have enabled the development of various derivatives with improved pharmacological profiles .

Compound Activity IC50 (μM) Target
6-Methoxy-2-propylquinolin-4-amineAntihypertensiveNot specifiedAngiotensin II
Quinoline derivative AAnticancer0.096EGFR
Quinoline derivative BAnti-inflammatoryNot specifiedVEGFR

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:

Case Study 1: Hypertension Management
A study demonstrated that a compound related to 6-Methoxy-2-propylquinolin-4-amine significantly reduced blood pressure in animal models by inhibiting angiotensin II activity, showcasing its potential for treating hypertension .

Case Study 2: Cancer Treatment
In vitro experiments with cancer cell lines showed that modifications of quinoline structures led to significant reductions in cell viability, particularly against breast and lung cancer cells, indicating a promising avenue for anticancer drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparison

The table below summarizes key structural and physicochemical parameters of 6-Methoxy-2-propylquinolin-4-amine and its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Key Features
6-Methoxy-2-propylquinolin-4-amine C₁₃H₁₆N₂O 216.28 (calc.) 6-OCH₃, 2-propyl Not reported Enhanced lipophilicity due to propyl chain; potential for hydrophobic interactions
6-Methoxy-2-methyl-4-quinolinamine C₁₁H₁₂N₂O 188.23 6-OCH₃, 2-methyl 104217-23-4 Smaller alkyl chain reduces steric hindrance; higher solubility in polar solvents
6-Chloro-2-propylquinolin-4-amine C₁₂H₁₃N₂Cl 220.70 6-Cl, 2-propyl 1189105-45-0 Chlorine substituent increases electron-withdrawing effects; potential for halogen bonding
Key Observations:

Alkyl Chain Impact: The propyl group in 6-Methoxy-2-propylquinolin-4-amine likely increases lipophilicity compared to the methyl analog (6-Methoxy-2-methyl-4-quinolinamine), which may enhance membrane permeability but reduce aqueous solubility. Steric effects from the longer propyl chain could influence binding to biological targets compared to the smaller methyl group .

Substituent Electronic Effects: The methoxy group (electron-donating) in 6-Methoxy-2-propylquinolin-4-amine contrasts with the chloro group (electron-withdrawing) in 6-Chloro-2-propylquinolin-4-amine. This difference may alter reactivity in electrophilic substitution reactions or interactions with enzymatic active sites .

Molecular Weight and Bioavailability :

  • Higher molecular weight in the propyl derivatives (216.28 and 220.70) compared to the methyl analog (188.23) could impact pharmacokinetic properties, such as absorption and distribution .

Biological Activity

6-Methoxy-2-propylquinolin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Methoxy-2-propylquinolin-4-amine (CAS No. 1189106-30-6) belongs to the quinoline family, characterized by a methoxy group at position 6 and a propyl group at position 2. Its structure can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}

This compound's unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives based on 6-methoxyquinoline were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including A549 (lung cancer) and DU145 (prostate cancer). The most active derivatives exhibited GI50 values as low as 1.5 nM, indicating potent anticancer properties significantly more effective than standard treatments like paclitaxel .

Table 1: Cytotoxicity Profiles of 6-Methoxyquinoline Derivatives

CompoundCell LineGI50 (nM)
6dA5491.5
6dDU1451.7
5fA5490.011
5fDU1450.19

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Table 2: Antimicrobial Activity of 6-Methoxy-2-propylquinolin-4-amine

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The biological activity of 6-Methoxy-2-propylquinolin-4-amine is attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : Similar compounds have been identified as inhibitors of tubulin polymerization, affecting cell division in cancer cells .
  • P-glycoprotein Inhibition : Some derivatives have shown potential as P-glycoprotein inhibitors, enhancing the efficacy of other chemotherapeutic agents by preventing drug efflux from cells .
  • Antimicrobial Mechanisms : The compound disrupts bacterial membranes and inhibits essential enzymatic processes involved in cell wall synthesis .

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers synthesized a series of quinoline derivatives, including those based on 6-methoxy-2-propylquinolin-4-amine, and tested their efficacy against multidrug-resistant cancer cell lines. The results indicated that these compounds could overcome resistance mechanisms present in tumors, providing a promising avenue for future treatments .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus. The findings demonstrated that the compound not only inhibited growth but also reduced biofilm formation, which is critical in treating chronic infections associated with resistant bacteria .

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-2-propylquinolin-4-amine, and how can its purity be validated?

  • Methodological Answer : Synthetic routes often involve condensation reactions between substituted quinolines and alkylating agents. For example, retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible precursors like 6-methoxyquinolin-4-amine and propyl halides . Post-synthesis, purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and a C18 column, comparing retention times against standards. Mass spectrometry (MS) and 1^1H/13^13C NMR are critical for structural confirmation, with expected signals including methoxy (~3.8 ppm singlet) and propyl chain resonances (~0.9–1.7 ppm) .

Q. How should researchers characterize the stability of 6-Methoxy-2-propylquinolin-4-amine under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 6 months). Analyze samples via TLC (Thin-Layer Chromatography) or HPLC to detect decomposition products like demethylated quinoline derivatives or oxidation byproducts. For long-term storage, maintain the compound at -20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .

Q. What are common impurities in 6-Methoxy-2-propylquinolin-4-amine synthesis, and how are they mitigated?

  • Methodological Answer : Key impurities include unreacted starting materials (e.g., 6-methoxyquinolin-4-amine) and side products like N-alkylated isomers. Purification strategies involve column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Quantitative impurity profiling via GC-MS or LC-MS/MS is recommended, with thresholds set at <0.1% for pharmacologically relevant studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 6-Methoxy-2-propylquinolin-4-amine in scalable synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables: temperature (80–120°C), solvent polarity (DMF vs. toluene), and catalyst loading (e.g., Pd/C for cross-coupling steps). Response Surface Methodology (RSM) can model interactions between factors. For example, a study on similar quinoline derivatives achieved a 22% yield increase by optimizing propyl bromide stoichiometry and reaction time .

Q. How should researchers address contradictions in reported biological activity data for 6-Methoxy-2-propylquinolin-4-amine?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or compound stability issues. Validate findings using orthogonal assays:
  • In vitro : Compare cytotoxicity (MTT assay) across multiple cell lines (e.g., HeLa vs. HEK293).
  • In silico : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors).
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .

Q. What computational strategies predict the pharmacokinetic properties of 6-Methoxy-2-propylquinolin-4-amine?

  • Methodological Answer : Leverage QSAR (Quantitative Structure-Activity Relationship) models and tools like SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. For instance, the compound’s methoxy and propyl groups may enhance membrane penetration but reduce aqueous solubility. Molecular dynamics simulations (GROMACS) can further assess binding kinetics to plasma proteins .

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